molecular formula C13H17ClN2O B5272791 1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea

1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea

Cat. No.: B5272791
M. Wt: 252.74 g/mol
InChI Key: WFQPCJBZUISNQH-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the urea moiety and a 3-chloro-2-methylphenyl group attached to the carbon atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylaniline with cyclopentyl isocyanate. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, 3-chloro-2-methylaniline and cyclopentyl isocyanate, are fed into the reactor, where they react under controlled temperature and pressure conditions. The product is then separated from the reaction mixture using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the 3-chloro-2-methylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Urea derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen functionality.

    Substitution: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs for treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-methylphenyl)-3-cyclohexylurea
  • 1-(3-Chloro-2-methylphenyl)-3-cyclopropylurea
  • 1-(3-Chloro-2-methylphenyl)-3-cyclobutylurea

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-9-11(14)7-4-8-12(9)16-13(17)15-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQPCJBZUISNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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